Mtr-S-methylisothiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

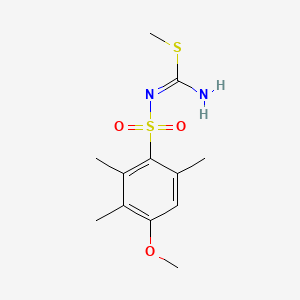

Mtr-S-methylisothiourea is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of thiourea and is often used as a guanidylating agent due to its efficiency in introducing guanidine groups into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mtr-S-methylisothiourea can be synthesized from 2-methyl-2-thiopseudourea sulfate and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride . The reaction typically involves the use of coupling reagents or metal-catalyzed guanidylation . Another method involves the reaction of cyclic thioureas with ketene dithioacetals to form an organic salt, which then reacts with primary and secondary α-haloketones to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Mtr-S-methylisothiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions.

Substitution: It is commonly used in substitution reactions to introduce guanidine groups into molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Typical reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products: The major products formed from these reactions include various guanidine derivatives, which are valuable in medicinal chemistry and other applications .

Scientific Research Applications

Mtr-S-methylisothiourea has a wide range of scientific research applications:

Chemistry: It is used as a guanidylating agent to synthesize guanidine derivatives.

Biology: It has been studied for its protective effects against nephrotoxicity induced by mechlorethamine.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Mtr-S-methylisothiourea involves its ability to act as a guanidylating agent. It introduces guanidine groups into molecules, which can interact with various molecular targets and pathways. For example, it has been shown to inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative stress . It also induces apoptosis in herpes simplex virus-infected cells, highlighting its potential antiviral properties .

Comparison with Similar Compounds

S-Methylisothiourea hemisulfate salt: Similar in structure and function, used as an inhibitor of inducible nitric oxide synthase.

N,N’-Disubstituted aryl guanidines: Used in similar guanidylation reactions.

Cyclic thioureas: Used in the synthesis of various organic compounds.

Uniqueness: Mtr-S-methylisothiourea stands out due to its high efficiency as a guanidylating agent and its wide range of applications in different fields. Its ability to act as both an anti-inflammatory and antioxidant agent further enhances its value in medicinal research .

Biological Activity

Mtr-S-methylisothiourea, commonly referred to as S-methylisothiourea (SMTU), is a compound that has garnered attention due to its biological activities, particularly its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). This article discusses the biological activity of SMTU, supported by research findings, case studies, and data tables.

S-methylisothiourea acts primarily as a competitive inhibitor of iNOS , which is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. By inhibiting iNOS, SMTU can prevent NO-mediated cytotoxic effects in various biological systems.

- In Vitro Studies : SMTU has been shown to inhibit LPS (lipopolysaccharide)-induced nitrite production in macrophages and vascular smooth muscle cells. Concentrations ranging from 100 nM to 100 μM effectively reduced nitrite levels, indicating a dose-dependent response .

- In Vivo Studies : Administration of SMTU in animal models demonstrated its ability to reverse hypotension and vascular hyporeactivity caused by endotoxin exposure. For instance, doses of 0.01-3 mg/kg intravenously were effective in restoring normal blood pressure in anesthetized rats .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of SMTU:

| Study Type | Findings | Dosage/Conditions | Model |

|---|---|---|---|

| In Vitro | Inhibition of nitrite production in macrophages | 100 nM - 100 μM | J774.2 macrophages |

| In Vivo | Reversal of hypotension due to LPS | 0.01-3 mg/kg i.v. | Anesthetized rats |

| In Vivo | Improved survival rates post-LPS administration | 1 mg/kg i.p. | Mice (60 mg/kg LPS) |

| In Vivo | Attenuation of plasma enzyme levels post-LPS | 5 mg/kg i.p. (2 hr post-LPS) | Rats |

Case Studies

-

Endotoxin-Induced Shock Model :

In a study involving male Wistar rats, SMTU was administered after LPS-induced shock. The results indicated that SMTU significantly improved survival rates and reduced plasma levels of liver enzymes, suggesting protective effects against endotoxin-induced organ damage . -

Macrophage Activation :

Research demonstrated that SMTU could mitigate the cytotoxic effects of NO in cultured macrophages exposed to LPS. This finding highlights its potential therapeutic application in inflammatory diseases where excessive NO production is detrimental .

Additional Biological Activities

Beyond its role as an iNOS inhibitor, SMTU has been investigated for other biological properties:

- Antioxidant Activity : Some studies suggest that SMTU may exhibit antioxidant properties, contributing to its protective effects against oxidative stress during inflammatory responses.

- Potential Anticancer Activity : Preliminary investigations indicate that compounds related to SMTU may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Properties

Molecular Formula |

C12H18N2O3S2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate |

InChI |

InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14) |

InChI Key |

LCARMRMLFMRMAA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/SC)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.